(S)-3,3-Dimethyl-1-nitrobutan-2-ol
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Overview
Description
(S)-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-1-nitrobutan-2-ol typically involves the nitration of 3,3-dimethylbutan-2-ol. One common method is the reaction of 3,3-dimethylbutan-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitrate compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(S)-3,3-Dimethyl-1-nitrobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-1-nitrobutan-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of (S)-3,3-Dimethyl-1-nitrobutan-2-ol, with similar chemical properties but different optical activity.
3,3-Dimethyl-2-nitrobutane: A structurally similar compound lacking the hydroxyl group.
2-Nitro-2-methylpropane-1-ol: Another nitro alcohol with a different carbon skeleton.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and can influence its reactivity and interactions with other chiral molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
POPUCNRCMDNMTD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C[N+](=O)[O-])O |
Canonical SMILES |
CC(C)(C)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
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